

Spectroscopic Analysis of Tributylphenols: A Technical Guide

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Compound of Interest

Compound Name: *Tributylphenol*
CAS No.: *28471-16-1*
Cat. No.: *B13729601*

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This technical guide provides a comprehensive overview of the spectroscopic data for various **tributylphenol** isomers, including 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data of Tributylphenol Isomers

The following tables summarize the key spectroscopic data for the three main isomers of **tributylphenol**.

2,4,6-Tri-tert-butylphenol

Spectroscopy	Data
¹ H NMR (CDCl ₃)	δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl) [1]
¹³ C NMR	Data not readily available in searched sources.
IR (KBr disc)	Characteristic peaks can be found on spectral database websites.[2] The NIST Chemistry WebBook also provides IR spectrum data.[3][4][5]
Mass Spec (EI)	Molecular Weight: 262.43 g/mol .[6][7][8][9][10] The NIST WebBook provides the mass spectrum under electron ionization.[3][7]

2,4-Di-tert-butylphenol

Spectroscopy	Data
¹ H NMR (CDCl ₃)	δ 7.28 (d, 1H), 7.05 (dd, 1H), 6.75 (d, 1H), 4.65 (s, 1H, OH), 1.43 (s, 9H), 1.30 (s, 9H)[11][12][13]
¹³ C NMR	Spectra available on databases like SpectraBase and ChemicalBook.[14][15]
IR	Spectra available on ChemicalBook and the NIST WebBook.[16][17]
Mass Spec (GC-MS)	Molecular Weight: 206.33 g/mol .[17][18] Spectra are available on SpectraBase.[14]

2,6-Di-tert-butylphenol

Spectroscopy	Data
^1H NMR	Data available on various platforms, though specific solvent and shifts may vary.
^{13}C NMR	Spectrum is available on ChemicalBook.[19]
IR (KBr pellet)	Spectrum is available on SpectraBase.[20]
Mass Spec (GC-MS)	Molecular Weight: 206.33 g/mol .[21] Mass spectral data is available through mzCloud.[22]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **tributylphenols** are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the **tributylphenol** isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved. Vortex or gently warm if necessary.
- The use of deuterated solvents is crucial to avoid large solvent signals in the ^1H NMR spectrum.[23]

^1H NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Parameters:
 - A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.
 - The relaxation delay (d1) should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons.

- Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:

- Instrument: A standard NMR spectrometer.
- Parameters:
 - Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
 - Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[\[18\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid **tributylphenol** sample into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
- Gently but thoroughly mix the sample and KBr.
- Place a small amount of the mixture into a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.[\[1\]](#)[\[11\]](#)[\[14\]](#)

IR Spectrum Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS with Electron Ionization):

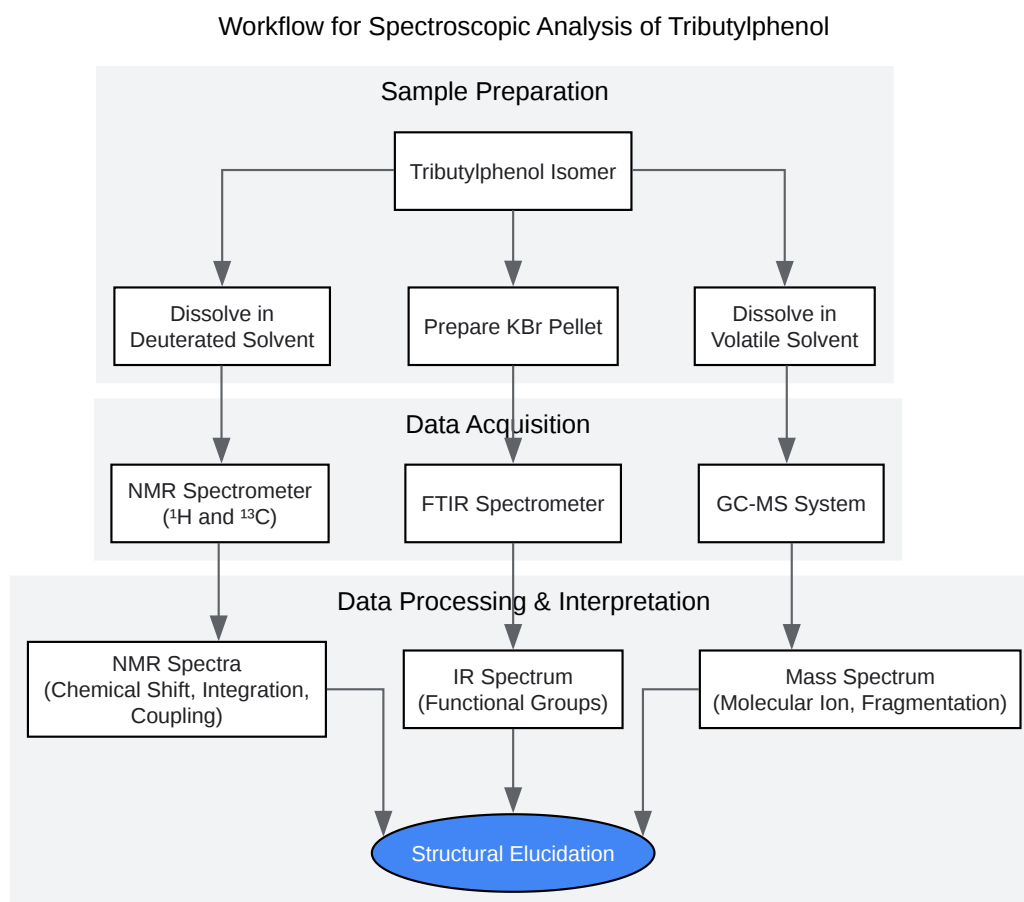
- Dissolve the **tributylphenol** sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
- Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the components of the sample before they enter the MS.
- Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^{[3][20]}

Mass Analysis:

- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
- Parameters:
 - The GC oven temperature program is set to ensure good separation of the analyte from any impurities.
 - The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a **tributylphenol** isomer.



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Caption: Spectroscopic analysis workflow for **tributylphenol**.

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